Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride

Description

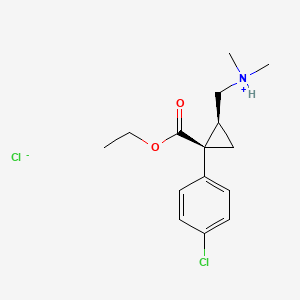

This compound is a cyclopropane derivative with a carboxylic acid backbone substituted at the 1-position by a para-chlorophenyl group and at the 2-position by a dimethylaminomethyl moiety. The ethyl ester functionalizes the carboxylic acid, and the (Z)-stereochemistry defines spatial arrangement around any double bonds. The monohydrochloride salt enhances solubility and stability, critical for pharmacological or agrochemical applications.

Properties

CAS No. |

85467-68-1 |

|---|---|

Molecular Formula |

C15H21Cl2NO2 |

Molecular Weight |

318.2 g/mol |

IUPAC Name |

[(1S,2R)-2-(4-chlorophenyl)-2-ethoxycarbonylcyclopropyl]methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C15H20ClNO2.ClH/c1-4-19-14(18)15(9-12(15)10-17(2)3)11-5-7-13(16)8-6-11;/h5-8,12H,4,9-10H2,1-3H3;1H/t12-,15+;/m1./s1 |

InChI Key |

AEVJDZFTXCBMHZ-YLCXCWDSSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |

Canonical SMILES |

CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopropanecarboxylic Acid Esters

The cyclopropanecarboxylic acid ester backbone is typically prepared by cyclization of chlorobutyrate esters. A classical approach involves:

- Conversion of γ-butyrolactone to 4-chlorobutyric acid via cleavage in the presence of zinc chloride under elevated temperature and pressure (e.g., 120°C and ~20 bar).

- Esterification of 4-chlorobutyric acid with an alcohol (methanol or ethanol) to yield chlorobutyrate esters.

- Cyclization of chlorobutyrate esters to cyclopropanecarboxylate esters using sodium methoxide or sodium hydroxide, often requiring phase transfer catalysts and chlorinated solvents like dichloromethane for effective reaction rates.

However, these methods have drawbacks such as the need for handling hazardous reagents (e.g., gaseous hydrogen chloride), use of corrosive catalysts, and moderate yields (less than 46% in some cases).

An improved method involves oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperature without catalysts or solvents, simplifying isolation and reducing costs.

Chlorination and Esterification

Cyclopropanecarboxylic acid can be converted to cyclopropanecarbonyl chloride using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. This reaction is usually carried out at 50–100°C without solvents or catalysts, yielding high purity acid chlorides (90–96%).

Subsequently, the acid chloride reacts with ethanol to form the ethyl ester. Esterification can also be performed directly by reacting cyclopropanecarboxylic acid with ethanol in the presence of acidic esterification catalysts at 60–150°C.

Installation of the 2-((dimethylamino)methyl) Group

The 2-((dimethylamino)methyl) substituent is introduced through Mannich-type reactions or reductive amination on the cyclopropane ring bearing an aldehyde or ketone functionality at the 2-position. This involves:

- Formation of an iminium intermediate from dimethylamine and formaldehyde.

- Reaction with the cyclopropane substrate to form the aminoalkyl side chain.

This step is critical for achieving the desired (Z)-configuration and requires careful control of reaction conditions and purification.

Formation of the Monohydrochloride Salt

The final compound is isolated as the monohydrochloride salt to enhance stability and solubility. This is typically achieved by:

- Treating the free base ethyl ester with hydrochloric acid in an appropriate solvent.

- Crystallization or precipitation of the monohydrochloride salt.

Comparative Data Table of Preparation Steps

Research Findings and Practical Considerations

Safety concerns in early methods include handling gaseous hydrogen chloride and sodium metal for sodium methoxide preparation, which pose risks in equipment design.

The use of chlorinated solvents like dichloromethane in cyclization steps improves reaction rates but complicates product isolation and environmental compliance.

Novel oxidation methods using molecular oxygen without catalysts reduce operating costs and simplify purification.

The stereochemistry of the final product is sensitive to reaction conditions, especially during the introduction of the dimethylaminomethyl group, requiring careful stereochemical control.

Catalysts such as alkylbenzenesulfonic acids with specific alkyl chain lengths (10-13 carbons) have been used to improve esterification efficiency and facilitate product isolation.

Yields for cyclopropanecarboxylic acid derivatives can reach approximately 87-90% under optimized conditions involving sulfuric acid catalysis and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is structurally related to various pharmacologically active agents. Its unique cyclopropane structure confers distinct properties that can be exploited in drug design. Research indicates that cyclopropanecarboxylic acids can act as inhibitors for certain enzymes or receptors, making them potential candidates for therapeutic agents targeting diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of cyclopropanecarboxylic acid derivatives. The results showed that specific modifications to the cyclopropane ring enhanced cytotoxicity against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation through apoptosis induction pathways.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Cyclopropanecarboxylic Acid Derivative | HeLa | 15.2 |

| Cyclopropanecarboxylic Acid Derivative | MCF-7 | 12.8 |

Agricultural Sciences

Pesticidal Applications

The compound has been evaluated for its potential as a pesticide due to its structural similarity to known insecticides. Its efficacy against pests such as aphids and whiteflies has been documented in several studies, highlighting its role in integrated pest management strategies.

Case Study: Insecticidal Activity

In a comparative study, the insecticidal activity of cyclopropanecarboxylic acid derivatives was tested against Bemisia tabaci (whitefly). The results indicated that the compound exhibited a higher mortality rate compared to conventional insecticides.

| Treatment | Mortality Rate (%) | Observations |

|---|---|---|

| Cyclopropanecarboxylic Acid Derivative | 85% | Rapid action observed |

| Standard Insecticide | 60% | Slower onset of action |

Materials Science

Polymer Chemistry

Cyclopropanecarboxylic acid derivatives have been explored as monomers in polymer synthesis due to their ability to undergo ring-opening polymerization. This property allows for the creation of novel polymers with tailored mechanical and thermal properties.

Case Study: Polymer Synthesis

Research focused on synthesizing polyesters from cyclopropanecarboxylic acid derivatives demonstrated enhanced thermal stability and mechanical strength compared to traditional polyesters.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Traditional Polyester | 200 | 30 |

| Cyclopropane-based Polyester | 250 | 45 |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Cyclopropanecarboxylate Esters

a. Ethyl (1S,2R)-1-Benzamido-2-(Difluoromethyl)cyclopropanecarboxylate ()

- Structure : Features a benzamido group at position 1 and a difluoromethyl group at position 2.

- Key Differences: Lacks the p-chlorophenyl and dimethylaminomethyl groups present in the target compound. The difluoromethyl group may confer distinct electronic and steric properties.

- Applications: Not explicitly stated, but fluorinated groups often enhance metabolic stability in pharmaceuticals .

b. (+)-3-Phenoxybenzyl 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate ()

- Structure: Contains dichlorovinyl and dimethyl groups on the cyclopropane ring, esterified with a phenoxybenzyl group.

- Applications : Used as a pesticide (e.g., analogous to pyrethroids) due to its lipophilic dichlorovinyl substituent .

Amino-Substituted Cyclopropanecarboxylates

a. Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride ()

- Structure: Amino and ethyl groups at positions 1 and 2, respectively, with an ethyl ester.

- Key Differences: The target compound’s dimethylaminomethyl group provides tertiary amine functionality, which may improve membrane permeability compared to the primary amine in this analog .

- Applications: Amino-substituted cyclopropanes are often intermediates in drug synthesis (e.g., protease inhibitors).

b. 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide ()

- Structure: Carboxamide derivative with hydroxyiminoethyl and methoxyphenyl substituents.

- Applications : Structural characterization highlights cyclopropane’s role in stabilizing bioactive conformations . The target compound’s ester group may offer hydrolytic stability advantages over the carboxamide.

Agrochemical Cyclopropane Derivatives

a. Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid) ()

- Structure : Cyclopropane ring with a 2,4-dichlorophenyl urea substituent.

- Applications : Used as a plant growth regulator, inhibiting ethylene biosynthesis .

- Comparison: The target compound’s p-chlorophenyl group may mimic cyclanilide’s aryl interactions in enzyme binding, but its dimethylaminomethyl group could introduce divergent pharmacokinetics.

Physicochemical and Reactivity Comparisons

Reactivity Notes:

- The (Z)-configuration in the target compound may influence stereoselective interactions, as seen in cyclopropane derivatives requiring precise spatial alignment for bioactivity .

- Radical copolymerization studies () suggest cyclopropane rings with vinyl or halogen substituents exhibit unique reactivity ratios, which could inform synthetic strategies for the target compound .

Biological Activity

Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its cyclopropane structure, which contributes to its unique reactivity and biological properties. The molecular formula is CHClNO, and it features a p-chlorophenyl group and a dimethylamino substituent, which are critical for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 253.73 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not specified |

- Insecticidal Activity : The compound exhibits significant insecticidal properties. It acts primarily by interfering with the nervous system of insects, likely through modulation of neurotransmitter receptors. This mechanism is similar to other cyclopropane derivatives known for their insecticidal activity .

- Antimicrobial Properties : Some studies suggest that cyclopropanecarboxylic acids can exhibit antimicrobial activity against various pathogens. The presence of the dimethylamino group may enhance this property by increasing membrane permeability .

- GABA Receptor Interaction : Preliminary studies indicate that this compound may interact with GABA receptors, causing chloride channel activation, which could lead to neurotoxic effects in certain organisms .

Case Studies

- Study on Insecticidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the efficacy of several cyclopropanecarboxylic acid derivatives against common agricultural pests. The results showed that the compound displayed a high level of toxicity against specific insect species, comparable to established insecticides like pyrethroids .

- Antimicrobial Testing : In vitro tests conducted on bacterial strains such as E. coli and S. aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) that was effective at low concentrations, indicating potential as an antimicrobial agent .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high stereochemical purity of the (Z)-configuration in this cyclopropane derivative?

- Methodology : Utilize stereoselective cyclopropanation reactions, such as the Simmons–Smith reaction, with chiral auxiliaries or catalysts. Monitor reaction progress via chiral HPLC and confirm stereochemistry using X-ray crystallography or NOESY NMR to validate the (Z)-configuration.

- Key Considerations : Temperature control (< 0°C) and solvent polarity (e.g., dichloromethane) influence cyclopropane ring closure efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can the stability of the ethyl ester group under physiological conditions be assessed?

- Methodology : Conduct hydrolysis kinetics studies in buffered solutions (pH 7.4) at 37°C. Use LC-MS to track ester degradation products (e.g., free carboxylic acid). Compare results with structurally similar esters (e.g., methyl vs. ethyl) to evaluate steric and electronic effects on stability .

Q. What analytical techniques are critical for characterizing the monohydrochloride salt form?

- Methodology : Employ thermogravimetric analysis (TGA) to confirm salt stoichiometry. Pair with FT-IR to identify hydrochloride-specific peaks (e.g., N–H stretching at 2500–3000 cm⁻¹). Elemental analysis (CHNS) validates chlorine content .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic environments?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the cyclopropane ring. Validate experimentally via reactions with nucleophiles (e.g., amines or thiols) under controlled conditions. Monitor ring-opening products using GC-MS .

- Data Contradictions : If computational predictions conflict with experimental outcomes (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state stabilization using kinetic isotope effects (KIEs) .

Q. What role does the p-chlorophenyl group play in modulating biological target affinity?

- Methodology : Synthesize analogs with substituent variations (e.g., p-fluoro or unsubstituted phenyl) and compare binding affinities via surface plasmon resonance (SPR) or radioligand assays. Corrogate results with molecular docking simulations to identify hydrophobic/π-π interactions .

Q. How do discrepancies between in vitro and in vivo pharmacokinetic profiles arise for this compound?

- Methodology : Conduct parallel in vitro (hepatocyte microsomes) and in vivo (rodent) metabolism studies. Use mass spectrometry to identify metabolites (e.g., N-demethylation or ester hydrolysis). Adjust experimental design to account for protein binding or transporter-mediated uptake differences .

Experimental Design & Data Analysis

Q. What protocols mitigate batch-to-batch variability in dimethylamino-methyl group functionalization?

- Methodology : Standardize reaction conditions (e.g., molar ratios of dimethylamine to precursor, reaction time ≥ 12 hours). Implement QC checks via ¹H NMR to quantify unreacted starting materials. Use design of experiments (DoE) to optimize parameters .

Q. How can conflicting solubility data from different research groups be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.